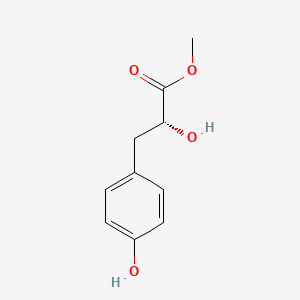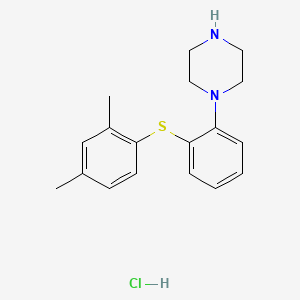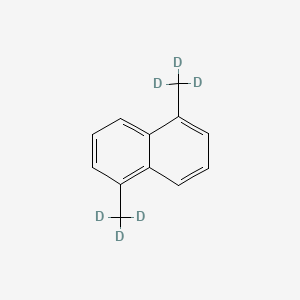
1,5-Di(methyl-d3)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di(methyl-d3)-naphthalene is a chemical compound that belongs to the naphthalene family. It is a deuterated derivative of 1,5-dimethylnaphthalene and is commonly used as a tracer in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is not well understood. However, it is believed that the compound diffuses through the system being studied and provides information about the dynamics of the system. The compound is also believed to interact with other molecules in the system, which can provide additional information about the system.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,5-Di(methyl-d3)-naphthalene. However, it is believed that the compound is non-toxic and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-Di(methyl-d3)-naphthalene as a tracer is its high deuterium content, which makes it an ideal probe for studying molecular dynamics. The compound is also non-toxic and does not have any significant effects on living organisms. However, one of the limitations of using the compound is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1,5-Di(methyl-d3)-naphthalene in scientific research. One potential application is in the study of drug delivery systems, where the compound can be used to study the diffusion of drugs through various systems. Another potential application is in the study of protein-ligand interactions, where the compound can be used to study the binding kinetics of proteins and ligands. Additionally, the compound can be used in the study of lipid bilayers and other biological membranes, where it can provide information about the dynamics of these systems.
Conclusion:
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of 1,5-dimethylnaphthalene that is commonly used as a tracer in scientific research applications. The compound is synthesized by the deuteration of 1,5-dimethylnaphthalene using deuterium gas and a catalyst. It is widely used to study the diffusion of molecules in various systems and to provide information about the dynamics of these systems. While the compound has several advantages, such as its high deuterium content and non-toxicity, its high cost can limit its use in some experiments. However, there are several future directions for the use of the compound in scientific research, including the study of drug delivery systems, protein-ligand interactions, and biological membranes.
Métodos De Síntesis
1,5-Di(methyl-d3)-naphthalene can be synthesized by the deuteration of 1,5-dimethylnaphthalene using deuterium gas. The reaction takes place in the presence of a catalyst such as palladium on carbon or platinum on carbon. The reaction is carried out at high temperatures and pressures to ensure maximum deuteration.
Aplicaciones Científicas De Investigación
1,5-Di(methyl-d3)-naphthalene is widely used as a tracer in scientific research applications. It is used to study the diffusion of molecules in various systems such as biological membranes, polymers, and liquid crystals. The compound is also used in the study of protein dynamics, DNA dynamics, and lipid dynamics.
Propiedades
IUPAC Name |
1,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di(methyl-d3)-naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

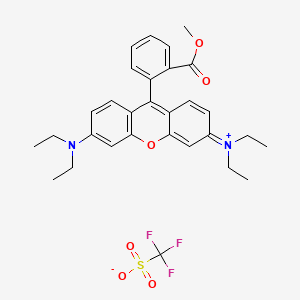
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
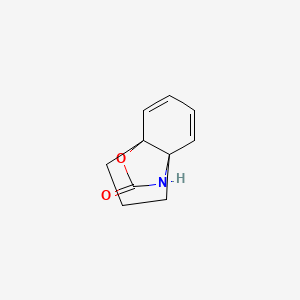

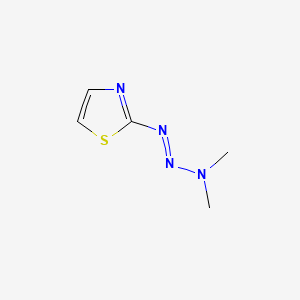

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

